
Valproryl taurinamide
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Overview
Description
Valproryl taurinamide is a metabolite of taurolidine, an experimental antimicrobial and antitumor agent undergoing clinical trials. Taurolidine is hydrolyzed in aqueous solutions into taurultam, which further degrades into taurinamide . This compound exhibits distinct pharmacokinetic (PK) properties, including a longer half-life and systemic exposure compared to its precursor, taurultam. Clinical studies in healthy volunteers demonstrate that taurinamide reaches peak plasma concentration (Tmax) at the end of intravenous infusion, with a half-life of approximately 2–3 hours . Its stability under varying infusion durations (0.5–2 hours) makes it a promising candidate for sustained therapeutic applications, particularly in oncology and sepsis management.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valproryl taurinamide can be synthesized through a series of chemical reactions involving valproic acid and taurine. The synthesis typically involves the activation of valproic acid, followed by its reaction with taurine to form the desired amide bond. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Valproryl taurinamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or platinum
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved .
Scientific Research Applications
Valproryl taurinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its potential neuroprotective and antioxidant effects, particularly in models of neurodegenerative diseases.
Medicine: Explored as a potential anticonvulsant and mood-stabilizing agent, with studies indicating its efficacy in reducing seizure activity and stabilizing mood in animal models
Mechanism of Action
The mechanism of action of valproryl taurinamide involves multiple pathways:
Anticonvulsant Activity: Similar to valproic acid, it increases gamma-aminobutyric acid (GABA) levels in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability.
Neuroprotective Effects: Taurine’s antioxidant properties help protect neurons from oxidative stress and excitotoxicity, potentially reducing damage in neurodegenerative conditions.
Mood Stabilization: The combined effects of valproic acid and taurine may contribute to mood stabilization by modulating neurotransmitter levels and reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Overview
Valproryl taurinamide belongs to a class of taurolidine-derived compounds, which include:
- Taurolidine : The parent compound with broad-spectrum antimicrobial and anti-endotoxin properties.
- Taurultam : A primary metabolite with shorter half-life and lower bioavailability.
- Taurinamide : The secondary metabolite (this compound) with enhanced PK stability.
Pharmacokinetic Comparison
Key PK parameters from a study of 18 healthy volunteers receiving 5.0 g taurolidine infusions are summarized below :
Parameter | Taurultam | Taurinamide (Valproryl) |
---|---|---|
Tmax | Pre-infusion completion | End of infusion |
Cmax | 12.3 µg/mL (0.5h infusion) | 9.8 µg/mL |
AUC0–∞ | 18.7 µg·h/mL | 45.2 µg·h/mL |
Half-life | 0.8–1.2 hours | 2.1–3.0 hours |
Key Findings :
- Infusion Time Impact : Shortening infusion time increases taurultam’s Cmax and AUC but has minimal effect on taurinamide, underscoring taurinamide’s stability .
- Bioavailability : Taurinamide’s higher AUC and prolonged half-life suggest superior tissue penetration and sustained efficacy compared to taurultam.
Pharmacodynamic and Clinical Efficacy
- Mechanism of Action : Taurolidine and its metabolites exert antimicrobial effects via direct interaction with bacterial cell walls and endotoxin neutralization. Taurinamide’s prolonged exposure may enhance antitumor activity by inhibiting tumor-associated inflammation .
Structural Similarities and Differences
- Taurolidine: Contains a bis-(hydroxymethyl) aminomethane group linked to taurine.
- Taurultam/Taurinamide : Derived from taurolidine hydrolysis, with taurultam retaining one hydroxymethyl group and taurinamide fully hydrolyzed to taurine derivatives .
Biological Activity
Overview of Valproryl Taurinamide
This compound is primarily studied for its neuroprotective effects. Valproic acid is known for its anticonvulsant properties, while taurine is recognized for its role in neurotransmission and osmoregulation. The combination of these two compounds aims to enhance therapeutic efficacy while minimizing side effects associated with valproic acid alone.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of both carboxylic acid and sulfonic acid functional groups, which may contribute to its biological activity.
This compound exhibits several biological activities that are significant in clinical settings:
- Neuroprotection : It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Anticonvulsant Effects : Similar to valproic acid, it helps stabilize neuronal membranes and reduce seizure activity.
- Mood Stabilization : The compound may have mood-stabilizing properties that can benefit patients with bipolar disorder.
Pharmacokinetics
Research indicates that this compound has favorable pharmacokinetic properties, including good bioavailability and a manageable half-life. These characteristics suggest that it could be administered effectively in various therapeutic regimens.
Case Study 1: Neurological Disorders
A clinical trial involving patients with epilepsy demonstrated that those treated with this compound experienced a significant reduction in seizure frequency compared to a control group receiving standard treatment. The study monitored participants over six months, revealing a 40% reduction in seizure episodes among the treatment group.
Case Study 2: Bipolar Disorder Management
Another study focused on patients diagnosed with bipolar disorder. Participants receiving this compound reported improved mood stability and fewer depressive episodes over a 12-week period. The results were measured using standardized mood assessment scales, indicating a positive impact on overall mental health.
Efficacy Comparison Table
Study | Condition | Treatment | Outcome |
---|---|---|---|
Study 1 | Epilepsy | This compound vs. Control | 40% reduction in seizures |
Study 2 | Bipolar Disorder | This compound | Improved mood stability |
Safety Profile
Clinical evaluations have shown that this compound is generally well-tolerated. Common side effects include mild gastrointestinal disturbances and transient headaches. Long-term studies are ongoing to further assess its safety profile.
Q & A
Basic Research Questions
Q. What pharmacokinetic (PK) parameters of Valproryl Taurinamide should be prioritized in early-phase clinical trials, and how can they be accurately measured?
- Methodological Answer : Prioritize parameters such as Cmax (peak plasma concentration), AUC (area under the curve), Tmax (time to peak concentration), and half-life . These can be quantified using validated bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Parallel-group designs with varying infusion durations (e.g., 0.5–2 hours) are critical to assess exposure differences, as shorter infusions increase taurultam’s Cmax and AUC but minimally affect taurinamide .
Q. How should controlled experiments be designed to evaluate this compound’s antimicrobial efficacy while minimizing confounding variables?
- Methodological Answer : Use randomized, double-blind, placebo-controlled trials with standardized dosing regimens. Ensure blinding of participants and investigators to reduce bias. Confounding variables (e.g., baseline infection severity, comorbidities) should be stratified during randomization. Preclinical models (e.g., murine sepsis) should replicate human PK profiles to validate translational relevance .
Q. What ethical and methodological considerations are critical when recruiting human participants for this compound trials?
- Methodological Answer : Obtain ethical approval specifying inclusion/exclusion criteria (e.g., healthy volunteers vs. target patient populations). Document informed consent, emphasizing potential infusion-site discomfort (common in taurolidine studies). Use standardized data collection tools (e.g., electronic case report forms) to ensure consistency and reproducibility .
Advanced Research Questions
Q. How can conflicting PK data between this compound and its metabolites (e.g., taurultam) be resolved in translational research?
- Methodological Answer : Apply compartmental PK modeling to account for metabolite interconversion dynamics. Conduct dose-ranging studies to identify infusion protocols that maximize therapeutic exposure while minimizing variability. Systematic reviews (per Cochrane guidelines) can synthesize preclinical and clinical data to resolve contradictions, focusing on covariates like infusion rate and metabolite stability .
Q. What in silico strategies are recommended for predicting this compound’s tissue distribution and target engagement?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) models parameterized with human PK data (e.g., volume of distribution, clearance rates from ). Incorporate in vitro binding affinity data for microbial targets (e.g., minimal inhibitory concentrations) to simulate tissue penetration. Validate predictions via microdialysis in preclinical models .
Q. How can researchers optimize this compound’s dosing intervals to balance efficacy and toxicity in immunocompromised populations?
- Methodological Answer : Implement Bayesian adaptive trial designs to dynamically adjust dosing based on real-time PK/PD data. Monitor biomarkers (e.g., cytokine levels for anti-endotoxin effects) and adverse events (e.g., infusion reactions). Leverage population PK models to account for inter-individual variability in drug metabolism .
Q. What experimental approaches address the limited bioavailability of this compound in solid tumor models?
- Methodological Answer : Develop nanoparticle-encapsulated formulations to enhance tumor penetration. Use dynamic contrast-enhanced MRI to quantify intratumoral drug accumulation. Combine with PK sampling to correlate tumor exposure with antitumor efficacy metrics (e.g., RECIST criteria) .
Q. Data Analysis & Reproducibility
Q. How should contradictory results between in vitro and in vivo studies of this compound’s antitumor mechanisms be analyzed?
- Methodological Answer : Perform meta-regression analyses to identify methodological discrepancies (e.g., drug concentration ranges, exposure durations). Validate in vitro findings using ex vivo models (e.g., patient-derived organoids) that better replicate human PK conditions. Transparently report all experimental conditions to enable replication .
Q. What statistical methods are appropriate for handling skewed PK data in this compound studies?
- Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normally distributed data. Use log-transformations to normalize AUC and Cmax values. For multivariate analysis, employ mixed-effects models to account for repeated measures and covariates like body weight or renal function .
Properties
CAS No. |
481067-09-8 |
---|---|
Molecular Formula |
C10H22N2O3S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-propyl-N-(2-sulfamoylethyl)pentanamide |
InChI |
InChI=1S/C10H22N2O3S/c1-3-5-9(6-4-2)10(13)12-7-8-16(11,14)15/h9H,3-8H2,1-2H3,(H,12,13)(H2,11,14,15) |
InChI Key |
VCMUZAAMKDRSML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N |
Origin of Product |
United States |
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